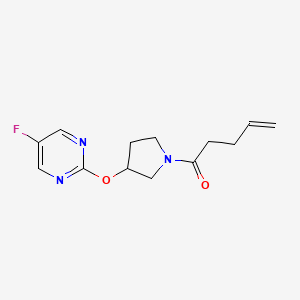

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety

Preparation Methods

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable fluoropyrimidine derivative reacts with the pyrrolidine intermediate.

Final Assembly: The final step involves the coupling of the pyrrolidine derivative with a pent-4-en-1-one moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydride reagents.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine or fluoropyrimidine rings.

Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium complexes. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one include:

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Contains a bromine atom, which may alter its reactivity and biological activity.

1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Features a methyl group, potentially affecting its chemical properties and applications.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions.

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, a synthetic organic compound, exhibits potential biological activity due to its unique structural features, including a pyrrolidine ring and a fluoropyrimidine moiety. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FN3O2, with a molecular weight of 288.28 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H18FN3O2 |

| Molecular Weight | 288.28 g/mol |

| CAS Number | 2034253-57-9 |

The mechanism of action for this compound involves its interaction with various biological targets, including nucleic acids and proteins. The fluoropyrimidine component is known to interfere with nucleic acid synthesis, while the pyrrolidine ring may enhance binding affinity to specific enzymes or receptors. This dual action suggests potential applications in cancer therapy and antiviral treatments.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : The compound's structural similarities to known antitumor agents suggest it may inhibit cancer cell proliferation by targeting DNA synthesis pathways.

- Antiviral Properties : The fluoropyrimidine moiety has been associated with antiviral activity, potentially making this compound effective against viral infections.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, further supporting its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of fluorinated pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with similar structures demonstrated significant inhibition of cell growth in breast and colon cancer models, suggesting that this compound may exhibit comparable effects .

Mechanistic Insights

Research into the mechanism of action revealed that fluorinated compounds often disrupt nucleic acid metabolism. For instance, a study on pyrrolo[2,3-d]pyrimidines showed high binding affinity to corticotropin-releasing hormone type 1 receptor (CRHR1), indicating that structural features similar to those in this compound could confer unique pharmacological properties .

Comparative Analysis

To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| 1-(3-(5-Fluoropyrimidin-2-yloxy)pyrrolidin) | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

This table highlights the unique combination of functional groups in 1-(3-(5-Fluoropyrimidin-2-yloxy)pyrrolidin), which may confer distinct biological activities not found in other similar compounds.

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTATWZIQUVSRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.